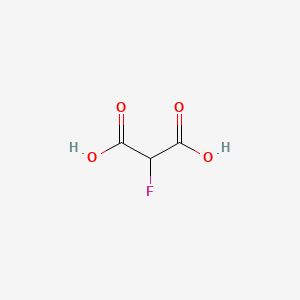

2-fluoropropanedioic Acid

Vue d'ensemble

Description

2-Fluoropropanedioic acid is a fluorinated organic compound that is not directly mentioned in the provided papers. However, the papers discuss various fluorinated analogs and derivatives that are structurally related or have similar functional groups. These compounds are of interest due to their potential applications in medicine, agriculture, and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their properties, making them useful for various applications, including as inhibitors for prostate-specific membrane antigen (PSMA) in prostate cancer imaging , as components in cooligomeric nanoparticles with temperature-sensitive properties , and as potential HIV-1 transmission prevention agents .

Synthesis Analysis

The synthesis of fluorinated organic compounds is a key area of research due to the unique properties that fluorine imparts to these molecules. For instance, the synthesis of radiofluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid has been explored for prostate cancer imaging, with the introduction of fluorine being well-tolerated in the pentanedioic acid moiety . Additionally, chiral 2-aryl-2-fluoropropanoic acids have been prepared through kinetic resolution, which is a method that can provide access to chiral α-fluorinated drugs . Biocatalytic synthesis has also been employed to create 2-fluoro-3-hydroxypropionic acid, demonstrating the potential for environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their function. For example, the stereochemistry of fluorinated derivatives can significantly impact their binding affinities, as seen with the racemic and individual stereoisomers of 2-fluoro-4-(phosphonomethyl)pentanedioic acid . The molecular structure also influences the physical properties of the compounds, such as the ability of fluoroalkylated 2-acrylamido-2-methylpropanesulfonic acid oligomers to form gels in various solvents .

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. The papers describe the use of fluoroalkanoyl peroxide in the preparation of cooligomers , and the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification . Additionally, the synthesis of 2-fluoro-2-phenylalkanoic acids involves oxidation and bromo fluorination reactions, highlighting the diverse reactivity of fluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the fluoroalkyl-end-capped cooligomers exhibit a lower critical solution temperature in organic media , and the gelling oligomers show selective inhibition of HIV-1 replication . The solubility and dispersibility of these compounds in various solvents are also affected by their fluorinated nature . Furthermore, 1-fluoropropane-2-one has been investigated as an effective solid electrolyte interphase (SEI) additive for lithium-ion batteries, demonstrating the impact of fluorinated compounds on electrochemical performance .

Applications De Recherche Scientifique

Radiopharmaceutical Applications

Fluorine-18 labeled derivatives of 2-fluoropropanedioic acid, such as (2S,4S)-2-[18F]fluoro-4-(phosphonomethyl)pentanedioic acid (BAY 1075553), are being explored in clinical PET studies for the diagnosis and staging of prostate cancer. The development of sensitive analytical methods for characterizing the final product is crucial for its clinical application, including assessing chemical identity, specific activity, and stereoisomer ratio (Graham, Kettschau, Gromov, & Dinkelborg, 2013).

Electrochemistry and Battery Applications

1-Fluoropropane-2-one, a compound related to 2-fluoropropanedioic acid, has been investigated for its effectiveness as an SEI additive in lithium-ion batteries. This compound enhances the first cycle efficiency and stability of batteries, suggesting potential applications in improving the performance of energy storage devices (Krämer, Schmitz, Passerini, Winter, & Schreiner, 2012).

Cancer Imaging

Fluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid, which include 2-fluoro-4-(phosphonomethyl)pentanedioic acid, have shown promise in prostate cancer imaging. These compounds bind to the prostate specific membrane antigen (PSMA), and their fluorine-substituents are well-tolerated, making them potential candidates for radiolabeled tracers in detecting and staging prostate cancer (Graham et al., 2012).

Synthesis and Resolution of Fluorinated Compounds

Optically active 2-fluoropropanoic acid and its analogs can be synthesized with high enantiomeric purity. This synthesis is crucial for developing fluorine-containing organic molecules, potentially useful in pharmaceutical and chemical industries (Fritz-Langhals & Schu¨tz, 1993).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Given its structural similarity to malonic acid, it might be involved in the same biochemical pathways, such as the fatty acid synthesis pathway . .

Result of Action

As a strong acid, it may cause coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Propriétés

IUPAC Name |

2-fluoropropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCXEDQEZDUMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274608 | |

| Record name | Fluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoropropanedioic Acid | |

CAS RN |

473-87-0 | |

| Record name | 2-Fluoropropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropropanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluoromalonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4MX47N8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)